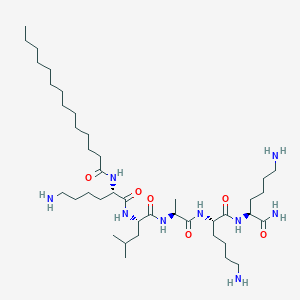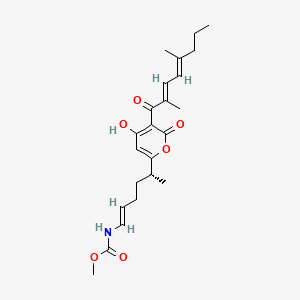
N-(Azido-peg4)-n-bis(peg4-Säure)
Übersicht
Beschreibung
“N-(Azido-peg4)-n-bis(peg4-acid)” is a polyethylene glycol-containing reagent with a terminal carboxylic acid . It is a popular PEG reagent that contains an azide group with a terminal carboxylic acid . The hydrophilic PEG4 spacer in the compound increases its solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of “N-(Azido-peg4)-n-bis(peg4-acid)” can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of “N-(Azido-peg4)-n-bis(peg4-acid)” is 291.30 . Its chemical composition is C11H21N3O6 .Chemical Reactions Analysis
The azide group in “N-(Azido-peg4)-n-bis(peg4-acid)” can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
“N-(Azido-peg4)-n-bis(peg4-acid)” is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .Wissenschaftliche Forschungsanwendungen
Protein-Markierung und Vernetzung
“N-(Azido-peg4)-n-bis(peg4-Säure)” ist eine aminreaktive Verbindung, die zur Derivatisierung primärer Amine von Proteinen oder aminbeschichteten Polymeroberflächen zur Ligation an Phosphin-modifizierte Moleküle verwendet werden kann {svg_1}. Diese NHS-Esterverbindung reagiert unter Bildung kovalenter Bindungen mit primären Aminen (z. B. Seitenkette von Lysinresten oder aminosilanbeschichteten Oberflächen) {svg_2}.
Click-Chemie
Die Azidgruppe in “N-(Azido-peg4)-n-bis(peg4-Säure)” kann mit Alkin, BCN, DBCO über Click-Chemie zu einer stabilen Triazol-Verknüpfung reagieren {svg_3}. Diese Reaktion ist hocheffizient und spezifisch und ermöglicht die Konjugation von derivatisierten Molekülen in biologischen Proben {svg_4}.
Arzneimittelkonjugation
Die terminale Carbonsäure in “N-(Azido-peg4)-n-bis(peg4-Säure)” kann in Gegenwart von Aktivatoren (z. B. EDC oder HATU) mit primären Aminogruppen zu einer stabilen Amidbindung reagieren {svg_5}. Diese Eigenschaft wurde bei der Entwicklung gezielter Arzneimittelkonjugate zur Behandlung von Krankheiten wie Glioblastom eingesetzt {svg_6}.
Nanopartikel-Oberflächenmodifikation
“N-(Azido-peg4)-n-bis(peg4-Säure)” wurde bei der Entwicklung von Nanoplattformen mit dualem Arzneimittelkonjugat für die ortsspezifische Abgabe an Prostatakrebs eingesetzt {svg_7}. Die Fähigkeit der Verbindung, stabile Amidbindungen mit primären Aminogruppen zu bilden, ermöglicht die Modifikation von Nanopartieloberflächen und verbessert ihre Targeting-Fähigkeiten {svg_8}.
PEGylierung
Der hydrophile PEG-Spacer in “N-(Azido-peg4)-n-bis(peg4-Säure)” erhöht die Löslichkeit in wässrigen Medien {svg_9}. Diese Eigenschaft macht sie zu einer beliebten Wahl für die PEGylierung, einen Prozess, der die Pharmakokinetik und Stabilität von Therapeutika verbessert {svg_10}.
Forschung zu neurodegenerativen Erkrankungen
“N-(Azido-peg4)-n-bis(peg4-Säure)” wurde bei der Entwicklung von Dendrimer-konjugierten nSMase2-Inhibitoren eingesetzt, die vielversprechend sind, um die Tau-Verbreitung bei Mäusen zu reduzieren {svg_11}. Dies deutet auf mögliche Anwendungen in der Forschung und Behandlung von neurodegenerativen Erkrankungen wie Alzheimer hin {svg_12}.
Wirkmechanismus
Target of Action
N-(Azido-peg4)-n-bis(peg4-acid), also known as N-(Azido-PEG4)-N-bis(PEG4-acid) HCl, is a polyethylene glycol (PEG) derivative . It is primarily designed to react with primary amine groups . The primary targets of this compound are therefore molecules with primary amine groups.
Mode of Action
The compound contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid moiety is capable of reacting with primary amino groups, aided by coupling agents such as HATU, to establish a stable amide bond .
Pharmacokinetics
The pharmacokinetics of N-(Azido-peg4)-n-bis(peg4-acid) are influenced by its PEG structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its distribution in the body.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The azide group can react with alkyne, BCN, or DBCO via click chemistry to yield a stable triazole linkage . The terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the conjugation of biomolecules and enhancing their solubility and stability in aqueous solutions.
Cellular Effects
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery and stability of therapeutic agents and other biomolecules within cells . The hydrophilic PEG spacer in N-(Azido-PEG4)-N-bis(PEG4-acid) HCl increases solubility in aqueous media, which can improve the bioavailability and efficacy of conjugated biomolecules .
Molecular Mechanism
The molecular mechanism of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl involves its reactivity in click chemistry reactions and the formation of stable amide bonds. The azide group reacts with alkyne, BCN, or DBCO to form a stable triazole linkage, while the terminal carboxylic acids react with primary amine groups to form stable amide bonds . These reactions facilitate the conjugation of biomolecules, enhancing their solubility, stability, and bioavailability in aqueous solutions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl can change over time due to its stability and degradation. This compound is stable at -20°C and can be shipped at ambient temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the stability and solubility of conjugated biomolecules are maintained over time .
Dosage Effects in Animal Models
The effects of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl vary with different dosages in animal models. At lower dosages, this compound enhances the solubility and stability of conjugated biomolecules, improving their bioavailability and efficacy . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels in research and therapeutic applications .
Metabolic Pathways
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is involved in metabolic pathways that enhance the solubility and stability of conjugated biomolecules. The azide group reacts with alkyne, BCN, or DBCO via click chemistry to form stable triazole linkages, while the terminal carboxylic acids react with primary amine groups to form stable amide bonds . These reactions facilitate the conjugation of biomolecules, improving their solubility, stability, and bioavailability in aqueous solutions .
Transport and Distribution
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound increases solubility in aqueous media, facilitating its transport and distribution within cells and tissues . This compound can also interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is influenced by its hydrophilic PEG spacer and reactive groups. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl within cells can affect its activity and function, enhancing the solubility, stability, and bioavailability of conjugated biomolecules .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N4O16/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40/h1-30H2,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVORJINOLNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)
![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)






![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)

